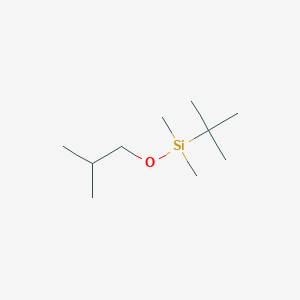![molecular formula C19H23N5O4 B15281547 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst, such as sulfuric acid, are employed to introduce the methoxy groups at the desired positions.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then coupled with the quinazolinone core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinazolinone and pyrazole derivatives, which can be further explored for their biological activities.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests it may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it could be explored as a lead compound in drug discovery, particularly for diseases where quinazolinone and pyrazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, while the pyrazole moiety can interact with various biological targets, potentially leading to synergistic effects.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3(4H)-quinazolinyl derivatives are known for their kinase inhibitory activity.
Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole derivatives are widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
What sets 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide apart is the combination of the quinazolinone and pyrazole moieties in a single molecule, potentially offering a unique profile of biological activities and making it a valuable compound for further research.
属性
分子式 |
C19H23N5O4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N5O4/c1-12-7-13(2)24(22-12)6-5-20-18(25)10-23-11-21-15-9-17(28-4)16(27-3)8-14(15)19(23)26/h7-9,11H,5-6,10H2,1-4H3,(H,20,25) |
InChI 键 |
QAKNWCFOKANCQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)
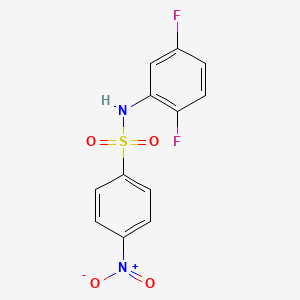

![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
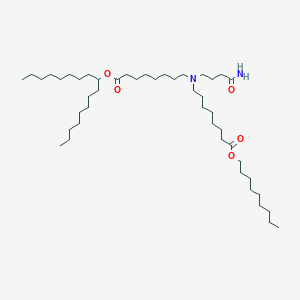
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

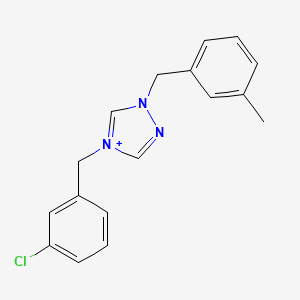
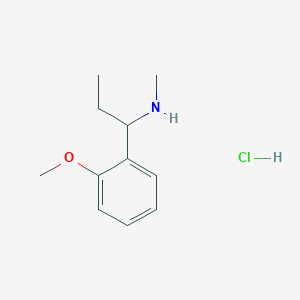
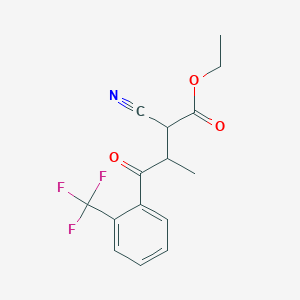
![6-(3,4-Dimethoxybenzyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281540.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
